molecular formula C9H11F2NS B3233064 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine CAS No. 135132-44-4

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine

Cat. No.: B3233064
CAS No.: 135132-44-4
M. Wt: 203.25
InChI Key: WXWQNZDMLQXMKZ-UHFFFAOYSA-N
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Description

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is a fluorinated arylalkylamine characterized by a difluoromethylsulfanyl (-SCF₂H) substituent at the para position of the phenyl ring and an ethylamine backbone. The compound’s molecular formula is C₉H₁₁F₂NS, with a molecular weight of 211.25 g/mol (calculated). Its hydrochloride salt form (CID 55282236) has been documented in structural databases, with SMILES notation CC(C1=CC=C(C=C1)SC(F)F)N . The difluoromethylsulfanyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry for drug discovery and agrochemical applications .

Properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWQNZDMLQXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the introduction of the difluoromethyl group to a sulfanylphenyl precursor. One common method involves the fragmentation of 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion, which yields the difluoromethyl radical. This radical then adds to a nickel complex, followed by reductive elimination to release the difluoromethylarene .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to methyl-substituted derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Sulfanyl-Containing Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Source
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine -SCF₃ at ortho position C₉H₁₀F₃NS 221.25 Liquid at 4°C; used in life science research
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine -SCF₂H at para position C₉H₁₁F₂NS 211.25 Discontinued (hydrochloride salt form); structural data available
1-[4-(Difluoromethyl)phenyl]ethan-1-amine -CF₂H at para position (no sulfur) C₉H₁₁F₂N 171.19 Hydrochloride salt (CID 55282236); SMILES: CC(C1=CC=C(C=C1)C(F)F)N

Key Observations :

  • The difluoromethylsulfanyl group (CF₂HS-) provides intermediate electronegativity and may improve metabolic resistance compared to non-sulfurated analogs like 1-[4-(difluoromethyl)phenyl]ethan-1-amine .
Fluorinated Phenylalkylamines
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Source
1-(3,5-Difluorophenyl)-2-(4-fluorophenyl)ethan-1-amine -F at meta/para positions C₁₄H₁₂F₃N 251.25 Used in pesticide metabolite synthesis (e.g., sulfentrazone derivatives)
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine -OCH₃ and -CF₃ at para positions C₁₆H₁₆F₃NO 295.30 Synthesized via toluene-mediated coupling; solid-state stability noted
1-[4-(Butan-2-yl)phenyl]-2-(4-fluorophenyl)ethan-1-amine -C₄H₉ and -F at para positions C₁₈H₂₂FN 271.37 Supplier data available; no pharmacological data reported

Key Observations :

  • Hydrophobic substituents (e.g., butan-2-yl) may improve blood-brain barrier penetration but reduce solubility .

Research Implications and Gaps

  • Synthetic Challenges : Discontinuation of the hydrochloride salt form may reflect difficulties in purification or scalability, warranting further method development .

Biological Activity

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is a compound of interest due to its potential biological activities. Its unique structural features, particularly the difluoromethyl and sulfanyl groups, suggest various mechanisms of action that may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including relevant studies, mechanisms, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H10F2S\text{C}_9\text{H}_{10}\text{F}_2\text{S}

Key features:

  • Difluoromethyl group: Enhances lipophilicity and may influence interactions with biological targets.
  • Sulfanyl group: Capable of participating in redox reactions, potentially affecting the compound's reactivity and biological activity.

This compound's biological activity can be attributed to several mechanisms:

  • Redox Reactions: The sulfanyl group may engage in redox reactions, influencing cellular processes and interactions with biomolecules.
  • Lipophilicity: The difluoromethyl group increases the compound's ability to penetrate cell membranes, enhancing its interaction with hydrophobic regions of proteins.

Antimicrobial Activity

Research has shown that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies have indicated that modifications to the sulfanyl group can lead to increased efficacy against various pathogens, including Chlamydia and other bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
1-{4-[Trifluoromethyl)sulfanyl]phenyl}ethan-1-amineN. meningitidis64 μg/mL
1-{4-[Difluoromethyl)sulfanyl]phenyl}ethan-1-amineH. influenzae32 μg/mL
1-{4-[Difluoromethyl)sulfanyl]phenyl}ethan-1-amineChlamydia trachomatisNot yet determined

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies suggest that derivatives containing similar structural motifs show promising anticancer activity, particularly against breast carcinoma (MCF-7) cells .

Table 2: Cytotoxicity Data

Compound NameCell Line TestedEC50 (μM)
1-{4-[Difluoromethyl)sulfanyl]phenyl}ethan-1-amineMCF-710.28
1-{4-[Trifluoromethyl)sulfanyl]phenyl}ethan-1-amineHepG210.79

Case Studies

In a study investigating various derivatives of related compounds, it was found that the presence of electron-withdrawing groups significantly enhanced biological activity. For example, compounds with trifluoromethyl substitutions showed higher antichlamydial activity compared to those without such modifications .

Another study focusing on anticancer properties revealed that specific modifications in the structure led to improved efficacy against multiple cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 4-mercaptophenylacetonitrile with difluoromethyl halides under basic conditions, followed by reduction of the nitrile group to an amine. Yield optimization may require temperature control (e.g., 0–5°C for exothermic steps) and catalysts like Pd for coupling reactions. Characterization via LC-MS (e.g., m/z 242.1 [M+H]⁺) and IR (C-S stretch at ~1150 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) is critical for purity assessment .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., sulfanyl C-S at 1154–1297 cm⁻¹, NH₂ stretches at ~3361 cm⁻¹) .
  • LC-MS/ESI : Confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ peaks) and detects impurities .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and methylene/methyl groups (δ 1.2–3.5 ppm). ¹⁹F NMR can confirm difluoromethyl groups (δ -110 to -130 ppm) .

Advanced Research Questions

Q. How does the difluoromethyl sulfanyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The sulfanyl group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions (e.g., H₂O₂/CH₃COOH). The difluoromethyl group (-CF₂H) enhances electrophilicity at the sulfur atom, increasing reactivity toward nucleophiles like amines or thiols. Kinetic studies using HPLC can track reaction progress, while DFT calculations predict regioselectivity .

Q. What strategies are effective for resolving enantiomers of this chiral amine, and how can enantiomeric excess (ee) be quantified?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with SFC or HPLC. Retention times (e.g., 1.29 min vs. 1.99 min for enantiomers) and UV/ELSD detection ensure separation .
  • Circular Dichroism (CD) : Correlates optical activity with ee. Calibration curves from known enantiomer mixtures improve accuracy .

Q. How can conflicting data regarding the compound’s stability under varying pH or solvent conditions be reconciled?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. Conflicting results may arise from solvent interactions (e.g., acetonitrile vs. DMSO) or trace metal impurities. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .
  • Accelerated Stability Testing : Apply Arrhenius kinetics at elevated temperatures (40–60°C) to extrapolate shelf-life under standard conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine
Reactant of Route 2
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine

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